2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine
Description
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a secondary amine featuring a pyrrolidine ring substituted with a cyclopropylmethylamino-methyl group and linked to an ethanamine backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopropyl group) and conformational flexibility (from the pyrrolidine ring).
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2 |
InChI Key |
BXXNZHQOUPMSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCN)CNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination process where the cyclopropylmethylamine is reacted with a pyrrolidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Cyclopropyl Group vs. Aromatic Substitutents: The target compound’s cyclopropylmethyl group enhances metabolic stability and introduces steric hindrance compared to aromatic substituents (e.g., phenyl in or 10). This may improve bioavailability in hydrophobic environments .
Pyrrolidine vs.
Amine Substitution Patterns :
- N-Methylation () reduces basicity and may alter receptor interactions compared to the primary amine in the target compound.
Biological Activity
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine, also known as 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone , is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , and it has a molecular weight of approximately 211.30 g/mol. Its structure features a pyrrolidine ring and a cyclopropylmethyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₃O |
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 2-amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
| InChI Key | HBAPODZNEYNFFT-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and potential modulation of enzyme activity.
- Neurotransmitter Modulation : The compound has been shown to interact with serotonin transporters (SERT) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s. In vitro studies indicate that it may enhance cholinergic signaling by inhibiting AChE, thereby increasing acetylcholine levels in the synaptic cleft .
- Receptor Binding : It may act as a partial agonist at certain receptor sites, influencing various signaling pathways involved in mood regulation and cognitive function. This dual action could make it a candidate for treating both cognitive decline and mood disorders .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.
Case Studies
Recent research has highlighted the efficacy of similar compounds in mitigating symptoms of Alzheimer's disease:
- A study demonstrated that derivatives with structural similarities to this compound showed improved AChE inhibition compared to traditional treatments like donepezil, with IC50 values significantly lower than those reported for existing drugs .
- Another investigation focused on the compound's ability to reduce neuroinflammation by modulating the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Mechanism of Action | IC50 (nM) |
|---|---|---|
| Donepezil | AChE Inhibitor | 22 |
| Compound X (similar structure) | AChE Inhibitor | 2.29 |
| This compound | AChE Inhibitor / SERT Modulator | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
